A Technical Guide to the Physicochemical Properties of 7-Bromothieno[3,2-b]pyridine
A Technical Guide to the Physicochemical Properties of 7-Bromothieno[3,2-b]pyridine
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the design of novel therapeutic agents and functional organic materials.[1][2] Derivatives of this scaffold have shown significant potential as inhibitors of critical biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2) and Src kinase, which are implicated in oncology.[3]
This technical guide focuses on 7-Bromothieno[3,2-b]pyridine, a key synthetic intermediate. The strategic placement of the bromine atom at the 7-position provides a versatile chemical handle for introducing a wide array of functional groups via modern cross-coupling methodologies.[4] Understanding the fundamental physicochemical properties of this building block is paramount for researchers, as these characteristics directly influence reaction conditions, purification strategies, formulation, and, ultimately, the biological activity of its derivatives. This document provides an in-depth analysis of its core properties, experimental protocols for their characterization, and insights into its chemical reactivity, designed for scientists and professionals in drug development.
Molecular Identity and Core Properties
7-Bromothieno[3,2-b]pyridine is a bicyclic heteroaromatic compound. The fusion of a thiophene ring and a pyridine ring creates a planar system with distinct electronic features. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the entire ring system.
Below is a summary of its fundamental molecular properties, compiled from authoritative databases.
| Property | Value | Source(s) |
| CAS Number | 603305-89-1 | [5][6] |
| Molecular Formula | C₇H₄BrNS | [5][7] |
| Molecular Weight | 214.08 g/mol | [5][6] |
| Monoisotopic Mass | 212.92477 Da | [7] |
| Predicted XlogP | 2.6 | [7][8] |
| Appearance | White to yellow powder (typical for related solids) | [3][9] |
Spectroscopic and Structural Characterization
Structural confirmation is the first critical step in working with any chemical entity. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For 7-Bromothieno[3,2-b]pyridine, ¹H and ¹³C NMR spectra will reveal the precise arrangement of protons and carbons. Although specific spectra for the parent compound are not widely published, data from its derivatives allow for accurate prediction of chemical shifts.[3] The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the four protons on the heterocyclic core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z), confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is essential for verifying the molecular formula. Predicted collision cross-section data is also available, which can be useful in advanced analytical techniques like ion mobility-mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 213.93205 |
| [M+Na]⁺ | 235.91399 |
| [M-H]⁻ | 211.91749 |
| [M]⁺ | 212.92422 |
| Data sourced from PubChem.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The spectrum of 7-Bromothieno[3,2-b]pyridine would be expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching vibrations, and C-S stretching.[9][10]
Protocol 1: NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Causality: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve many non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative with a superior solvating range.[3]
Materials:
-
7-Bromothieno[3,2-b]pyridine (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of 7-Bromothieno[3,2-b]pyridine and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the sample until the solid is completely dissolved. A brief application of heat or sonication may be used if necessary, but care should be taken to avoid degradation.
-
Transfer the solution into a 5 mm NMR tube.
-
Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H, ¹³C, and 2D experiments (like COSY and HSQC) should be employed for full structural assignment.
Physical Properties and Experimental Determination
The physical properties of a compound govern its behavior in both chemical reactions and biological systems.
Melting Point
As a crystalline solid, 7-Bromothieno[3,2-b]pyridine is expected to have a sharp, defined melting point. This is a crucial indicator of purity. While the exact value is not widely reported in public literature, its derivatives exhibit melting points well above room temperature (e.g., 130-200 °C), suggesting the parent compound is a stable solid.[3]
Solubility
Solubility is a critical parameter for drug development and reaction chemistry. The predicted XlogP of 2.6 indicates that the compound is lipophilic, suggesting poor solubility in water but good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF).[7]
Protocol 2: Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in a range of common laboratory solvents.
Materials:
-
7-Bromothieno[3,2-b]pyridine (~1 mg per solvent)
-
A panel of solvents: Water, Ethanol, Dichloromethane, Acetone, Dimethyl Sulfoxide (DMSO), Hexanes.
-
Small glass vials (1 mL)
-
Vortex mixer
Procedure:
-
Place ~1 mg of the compound into each labeled vial.
-
Add 0.5 mL of a solvent to its respective vial.
-
Vortex each vial vigorously for 30 seconds.
-
Visually inspect for any undissolved solid.
-
Classify as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid appears unchanged.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of 7-Bromothieno[3,2-b]pyridine lies in the reactivity of its carbon-bromine bond. This site is highly susceptible to transformation via palladium-catalyzed cross-coupling reactions, making it an invaluable building block for creating molecular diversity.[4]
Suzuki-Miyaura Coupling
This is one of the most powerful methods for forming C-C bonds. 7-Bromothieno[3,2-b]pyridine can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to generate more complex molecular architectures.[3] This reaction is fundamental to building libraries of potential drug candidates based on the thienopyridine core.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 7-arylthieno[3,2-b]pyridine derivative.
Causality: This protocol is based on established procedures for similar heterocyclic systems.[3] The choice of a palladium catalyst with a suitable phosphine ligand (like dppf) is crucial for efficient catalytic turnover. A mixed solvent system (DME/water) and a base (K₂CO₃) are required to facilitate the transmetalation step of the catalytic cycle.
Materials:
-
7-Bromothieno[3,2-b]pyridine (1 equivalent)
-
(Hetero)arylboronic acid or pinacol ester (1.2-1.5 equivalents)
-
Pd(dppf)Cl₂ catalyst (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (3-6 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 7-Bromothieno[3,2-b]pyridine, the boronic acid derivative, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-arylthieno[3,2-b]pyridine.
Conclusion
7-Bromothieno[3,2-b]pyridine is a fundamentally important building block for chemical synthesis. Its well-defined structure, characterized by standard spectroscopic methods, and its predictable lipophilicity make it a tractable starting material. The true power of this molecule is realized through the chemical reactivity of the C-Br bond, which provides a gateway to a vast chemical space of functionalized thienopyridines. A thorough understanding of the physicochemical properties and reaction protocols detailed in this guide empowers researchers to efficiently and effectively utilize this versatile intermediate in the pursuit of novel discoveries in medicine and materials science.
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